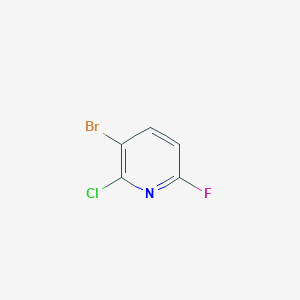
3-Bromo-2-chloro-6-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-6-fluoropyridine is a chemical compound with the molecular formula C5H2BrClFN . It has a molecular weight of 210.43 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is available in a liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2BrClFN/c6-3-1-2-4(8)9-5(3)7/h1-2H . This code provides a specific textual identifier for the compound’s molecular structure. The compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with bromo, chloro, and fluoro groups at the 3rd, 2nd, and 6th positions respectively .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3 . It has a boiling point of 212.0±35.0 °C at 760 mmHg . The compound is a liquid at room temperature . It has a flash point of 82.0±25.9 °C .Applications De Recherche Scientifique
Chemoselective Functionalization
The chemoselective functionalization of closely related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been extensively studied. These studies demonstrate the selective substitution reactions that can be achieved under various conditions, highlighting the potential for creating a diverse range of substituted pyridines. Catalytic amination conditions, for instance, lead to exclusive bromide substitution, while neat conditions without palladium catalysis preferentially substitute at the 2-chloro position. Additionally, selective substitution of the 3-fluoro group under SNAr conditions to afford dihalo adducts showcases the versatility of such compounds in synthetic chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Halogen-rich Intermediates for Synthesis
The synthesis of halogen-rich intermediates for the production of pentasubstituted pyridines demonstrates another crucial application. The unique compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine, obtained through halogen dance reactions, serves as a valuable building block in medicinal chemistry, allowing for the generation of compounds with desired functionalities for further chemical manipulations. This highlights the role of halogenated pyridines in facilitating the synthesis of complex organic molecules with potential applications in drug development and other areas of medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).
Vibrational Spectra Analysis
Vibrational spectra analysis of monosubstituted pyridines, including chloro and bromopyridines, provides insight into the molecular structure and reactivity of these compounds. Such studies are fundamental in understanding the physical and chemical properties of halogenated pyridines, facilitating their application in various scientific fields. The comprehensive assignments of frequencies aid in the correlation of molecular structures with their spectroscopic properties, enabling more precise applications in material science and analytical chemistry (Green, Kynaston, & Paisley, 1963).
Solvent Effects on Molecular Properties
A detailed study of solvent effects on similar compounds, such as 3-fluoro-, 3-chloro-, and 3-bromopyridine, using Density Functional Theory (DFT), elucidates the impact of solvent polarity on molecular parameters, vibrational frequencies, and chemical reactivities. These insights are crucial for tailoring the synthesis and application of halogenated pyridines in environments with varying solvent polarities, enhancing their utility in chemical synthesis, pharmaceutical research, and material science (Bilkan, 2018).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
3-bromo-2-chloro-6-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-2-4(8)9-5(3)7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEYHAGIKTYLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

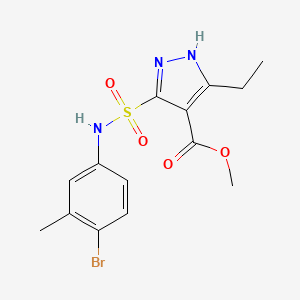
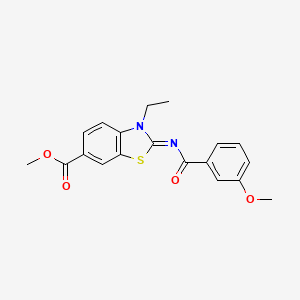
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2663996.png)
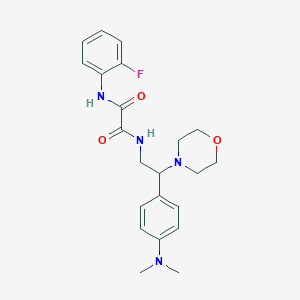
![(E)-N1-(furan-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2663998.png)


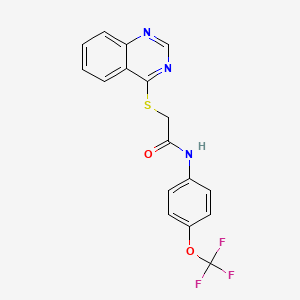
![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664005.png)
![2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B2664007.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2664008.png)

![(2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid](/img/no-structure.png)
